

# Application Notes and Protocols for Preparing NMR Samples with Er(fod)3

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## Compound of Interest

Compound Name: *Er(fod)3*

Cat. No.: *B101755*

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## Introduction

In the field of nuclear magnetic resonance (NMR) spectroscopy, spectral resolution is paramount for the unambiguous structural elucidation of molecules. However, complex molecules, particularly those encountered in drug discovery and development, often exhibit crowded and overlapping signals in their  $^1\text{H}$  NMR spectra. Lanthanide shift reagents (LSRs), such as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III), commonly known as  $\text{Er}(\text{fod})_3$ , are powerful tools used to alleviate this issue by inducing significant chemical shifts in the NMR spectrum.

$\text{Er}(\text{fod})_3$  is a paramagnetic complex that acts as a Lewis acid, reversibly binding to Lewis basic sites within a molecule, such as amines, alcohols, ketones, and esters.<sup>[1]</sup> This interaction brings the paramagnetic erbium ion into close proximity with the analyte's protons, resulting in a change in their effective magnetic field and consequently, a shift in their resonance frequencies. Europium-based LSRs, a class to which  $\text{Er}(\text{fod})_3$  belongs, typically induce downfield shifts.<sup>[2]</sup> The magnitude of this lanthanide-induced shift (LIS) is dependent on the distance and angle between the lanthanide ion and the specific nucleus, providing valuable structural information.<sup>[2]</sup>

These application notes provide a detailed protocol for the preparation of NMR samples with  $\text{Er}(\text{fod})_3$ , including a titration experiment to resolve overlapping signals.

## Data Presentation

The following table summarizes the typical lanthanide-induced shifts (LIS) observed for various proton types upon the addition of a lanthanide shift reagent. The magnitude of the shift is highly dependent on the specific molecule, the concentration of the shift reagent, and the solvent used. The values presented here are illustrative and serve as a general guide.

Functional Group with Lewis Basic Site	Proton(s) Affected	Typical Lanthanide-Induced Shift ( $\Delta\delta$ , ppm)
Primary Amine (-NH <sub>2</sub> )	Protons on the $\alpha$ -carbon	Large Downfield Shift
Alcohol (-OH)	Protons on the $\alpha$ -carbon	Large Downfield Shift
Ketone (C=O)	Protons on the $\alpha$ -carbons	Moderate Downfield Shift
Ester (-COOR)	Protons on the $\alpha$ -carbon of the acyl group	Moderate Downfield Shift
Ether (-O-)	Protons on the $\alpha$ -carbons	Small to Moderate Downfield Shift

## Experimental Protocols

This section outlines the detailed methodology for preparing an NMR sample and performing a titration experiment with Er(fod)<sub>3</sub> to resolve overlapping signals.

## Materials

- Analyte of interest
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)erbium(III) (Er(fod)<sub>3</sub>)
- High-purity deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>)
- High-quality 5 mm NMR tubes
- Glass vials
- Micropipettes

- Vortex mixer
- Filtration apparatus (e.g., syringe filter with a PTFE membrane)

## Protocol for NMR Sample Preparation with Er(fod)<sub>3</sub> Titration

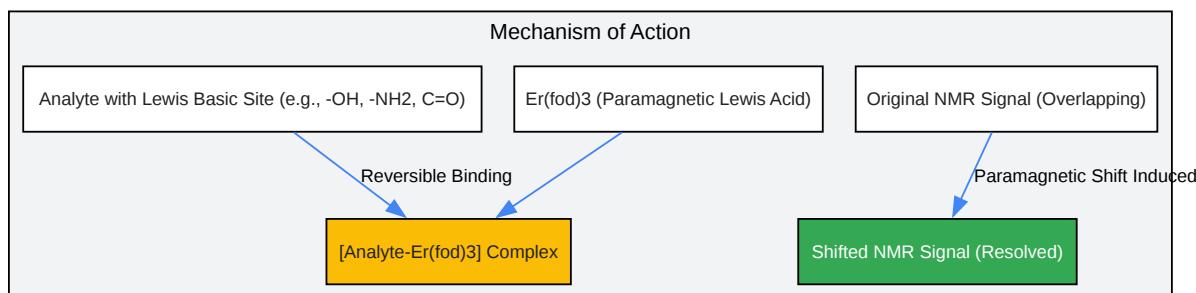
- Analyte Solution Preparation:
  - Accurately weigh 10-20 mg of the analyte into a clean, dry glass vial.
  - Add 0.6 mL of the chosen deuterated solvent to the vial.
  - Gently vortex the vial until the analyte is completely dissolved.
  - Filter the solution through a syringe filter directly into a clean, high-quality NMR tube to remove any particulate matter. This initial sample is your reference (0 molar equivalents of Er(fod)<sub>3</sub>).
- Er(fod)<sub>3</sub> Stock Solution Preparation:
  - Accurately weigh a known amount of Er(fod)<sub>3</sub> into a separate clean, dry glass vial to prepare a stock solution. The concentration will depend on the desired molar ratios for the titration. A common starting point is a stock solution that is approximately 10-20 times more concentrated than the analyte solution.
  - Add the same deuterated solvent to the vial to dissolve the Er(fod)<sub>3</sub> completely.
- Initial NMR Spectrum Acquisition:
  - Acquire a standard <sup>1</sup>H NMR spectrum of the analyte solution (without any Er(fod)<sub>3</sub>). This spectrum will serve as the reference for determining the induced chemical shifts.
- Incremental Addition of Er(fod)<sub>3</sub> and Spectral Acquisition:
  - Carefully add a small, precise volume of the Er(fod)<sub>3</sub> stock solution to the NMR tube containing the analyte solution using a micropipette. The goal is to achieve a specific molar ratio of Er(fod)<sub>3</sub> to the analyte (e.g., 0.1, 0.2, 0.3 equivalents).

- After each addition, gently invert the capped NMR tube several times to ensure thorough mixing.
- Acquire a  $^1\text{H}$  NMR spectrum after each incremental addition of the  $\text{Er}(\text{fod})_3$  solution.
- Continue this process of adding small aliquots of the  $\text{Er}(\text{fod})_3$  stock solution and acquiring spectra until the desired signal resolution is achieved or until significant line broadening is observed. It is advisable to monitor the spectra in real-time.

- Data Analysis:
  - Process and phase all the acquired spectra consistently.
  - Compare the chemical shifts of the protons in each spectrum to the initial reference spectrum.
  - Calculate the lanthanide-induced shift ( $\Delta\delta$ ) for each proton at each molar ratio.
  - Plot the induced shift ( $\Delta\delta$ ) as a function of the molar ratio of  $[\text{Er}(\text{fod})_3]/[\text{Analyte}]$  for each proton of interest. This can help in assigning signals and understanding the binding stoichiometry.

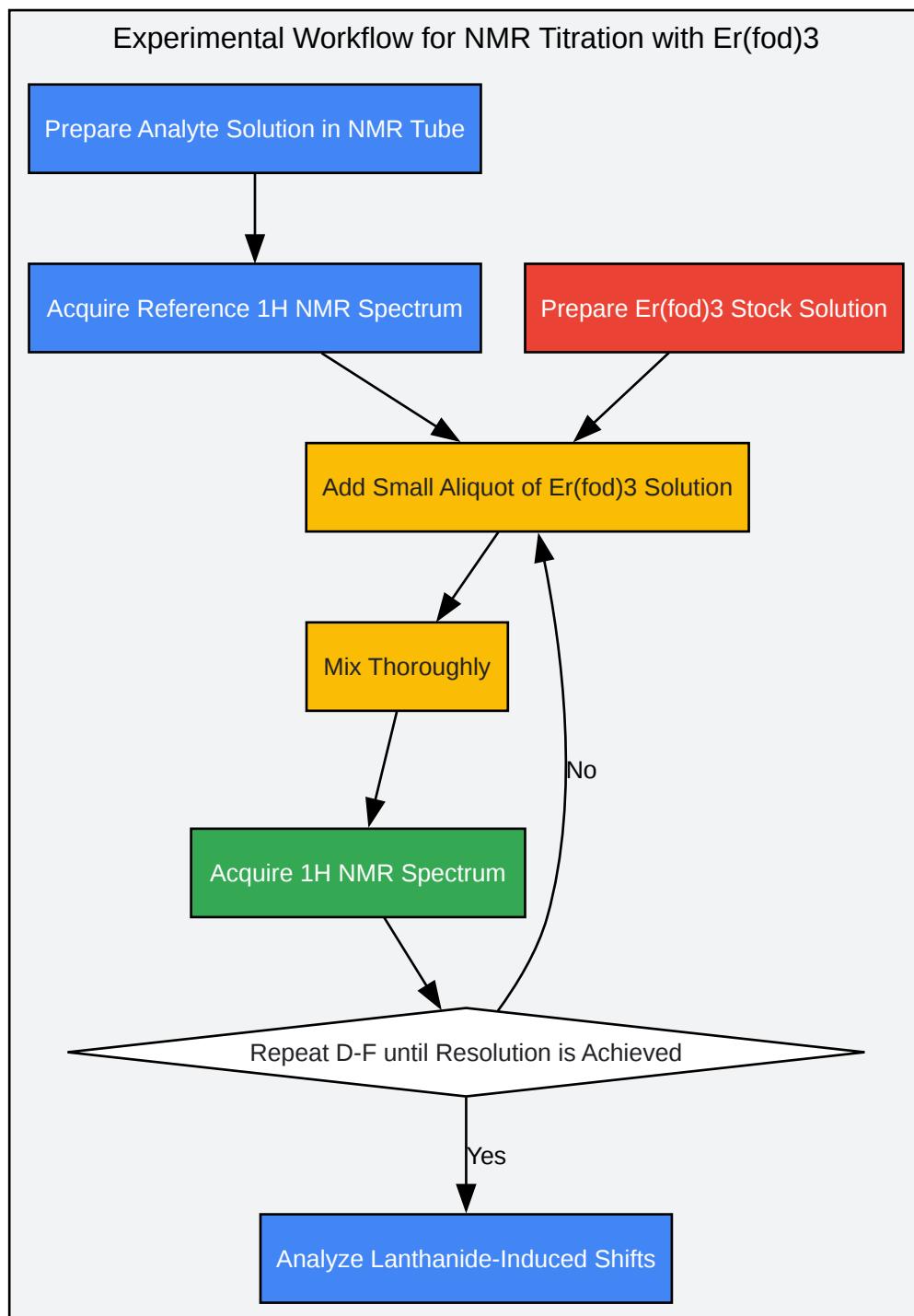
## Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in these application notes.



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Caption: Mechanism of Er(fod)<sub>3</sub> as a lanthanide shift reagent.

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Caption: Step-by-step workflow for an NMR titration experiment.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
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